molecular formula C11H14BCl2NO2 B594002 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1257641-28-3

3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B594002
M. Wt: 273.948
InChI Key: RGVJCGWAHPEENO-UHFFFAOYSA-N
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Description

Compounds with the structure of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl are known as boronic esters. They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of boronic esters typically involves the reaction of a boronic acid with a diol, often in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of boronic esters involves a boron atom bonded to two oxygen atoms and a carbon atom. The boron atom is also bonded to two methyl groups .


Chemical Reactions Analysis

Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of a boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

Boronic esters are typically solid at room temperature. They are stable under normal conditions but can decompose if heated .

Scientific Research Applications

Synthesis and Structural Analysis

3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and related boric acid ester intermediates with benzene rings have been synthesized through a three-step substitution reaction. Their structures were confirmed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals of these compounds were measured by X-ray diffraction and subjected to crystallographic and conformational analyses. The molecular structures were further calculated using density functional theory (DFT) and compared with the X-ray diffraction values, revealing consistency between the DFT-optimized molecular structures and the crystal structures determined by single crystal X-ray diffraction. The studies also investigated the molecular electrostatic potential and frontier molecular orbitals of these compounds, unveiling some of their physicochemical properties (Huang et al., 2021).

Applications in Coordination Chemistry

The first reported structure of a pyridin-2-ylboron derivative, a regioisomer of 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine, was compared with its structural differences, particularly in the orientation of the dioxaborolane ring with respect to the pyridine ring. These structural characteristics do not explain the observed differences in chemical reactivity but confirm the relatively lower stability of the mentioned compound. Ab initio calculations based on the known crystal structures show different distributions in the HOMO and LUMO, corresponding to the observed differences during chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Enhanced Synthesis Techniques

An improved synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyridines via an optimized synthesis and Suzuki coupling of 3-pyrazolo[1,5-a]pyridine boronic ester has been developed. These conditions are applicable to both high throughput chemistry and large scale synthesis of medicinally important compounds. The scope of this chemistry includes the synthesis and coupling of a novel boronic ester, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, demonstrating the versatility of compounds like 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in organic synthesis (Bethel et al., 2012).

Safety And Hazards

Boronic esters are generally considered safe to handle but should be used with appropriate personal protective equipment. They should be stored in a cool, dry place .

Future Directions

Boronic esters continue to be a topic of research in organic synthesis. New methods for their synthesis and use in various reactions are being developed .

properties

IUPAC Name

3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVJCGWAHPEENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678214
Record name 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS RN

1257641-28-3
Record name 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257641-28-3
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